molecular formula C22H22ClN5O2S B2529240 1-(3-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea CAS No. 941886-56-2

1-(3-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea

Cat. No. B2529240
CAS RN: 941886-56-2
M. Wt: 455.96
InChI Key: UHNLMCFLVMLNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4-methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel urea derivatives, including thiazolyl urea compounds, have been synthesized and structurally characterized through various methods like elemental analysis, NMR, and single crystal X-ray diffraction analysis. These compounds have shown promising antitumor activities, indicating the potential of such chemical structures in cancer research and therapy (Ling et al., 2008).
  • A series of tri-substituted ureas containing N-methylpiperazine and various phenyl and N-heterocyclic substituents were synthesized and studied, providing insights into their conformational behavior and structural characteristics, which could be relevant for the design of compounds with specific biological activities (Iriepa & Bellanato, 2013).

Biological Activities

  • Research on urea derivatives, such as those involving thiazole and thiadiazole moieties, has highlighted their potential as plant growth regulators and anticancer agents, suggesting a broad spectrum of possible applications in agriculture and medicine (Song Xin-jian et al., 2006), (Jian Feng et al., 2020).
  • Certain urea derivatives have been identified as having cytokinin-like activity, which can significantly influence plant cell division and differentiation, thereby providing valuable tools for plant biotechnology and agricultural practices (Ricci & Bertoletti, 2009).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal properties of some urea derivatives have been explored, indicating their potential as lead compounds for the development of new therapeutic agents to combat infectious diseases (K. Sujatha et al., 2019).

Conformational and Physicochemical Studies

  • Studies on the conformational adjustments and self-assembly of urea and thiourea-based compounds provide valuable information on the intermolecular interactions and physicochemical properties that govern the behavior of these molecules, which could be critical for their application in material science and nanotechnology (Nithi Phukan & J. Baruah, 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-15-19(20(29)28-12-10-27(11-13-28)18-8-3-2-4-9-18)31-22(24-15)26-21(30)25-17-7-5-6-16(23)14-17/h2-9,14H,10-13H2,1H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNLMCFLVMLNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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